molecular formula C15H12ClFN4O2 B2963565 N-(3-chloro-4-fluorophenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1396801-41-4

N-(3-chloro-4-fluorophenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Cat. No. B2963565
CAS RN: 1396801-41-4
M. Wt: 334.74
InChI Key: HZOVCSLAYMIGIJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, commonly known as CFTR modulator, is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. CFTR modulators have been found to be effective in treating cystic fibrosis (CF), a genetic disorder that affects the lungs and other organs.

Scientific Research Applications

Synthesis and Characterization

The synthesis of related compounds involves strategic chemical reactions to introduce functional groups that allow further functionalization, making them valuable as building blocks in medicinal chemistry. For instance, the synthesis of fluorinated pyrazoles and their derivatives involves processes such as monofluorination and condensation with hydrazines. These methods are crucial for creating compounds with potential biological activities and for studying their structural properties, including hydrogen bonding patterns and molecular interactions (Surmont et al., 2011).

Antimicrobial and Antitumor Activities

Compounds structurally related to N-(3-chloro-4-fluorophenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide have been evaluated for their antimicrobial and antitumor activities. For example, new series of azetidin-2-one derivatives have been synthesized and shown to exhibit antimicrobial activity, highlighting the potential of these compounds in developing new therapeutic agents (Shailesh et al., 2012). Similarly, derivatives containing pyrazole and pyrimidine rings have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, suggesting their potential use as anticancer agents (Riyadh, 2011).

Antiviral Activity

Research into the antiviral activity of related compounds has also been conducted. For instance, certain N-phenylpyrazine-2-carboxamides were found to possess significant in vitro activity against Mycobacterium tuberculosis, showcasing their potential as anti-mycobacterial agents (Zítko et al., 2013). These findings are critical for addressing the need for new treatments for tuberculosis and other infectious diseases.

Molecular Docking and Antiviral Screening

Molecular docking studies have been employed to predict the interaction between these compounds and biological targets. For example, spectroscopic and quantum chemical studies, along with molecular docking, have been conducted to understand the binding mechanisms of these compounds to specific enzymes, potentially guiding the design of inhibitors for therapeutic applications (Sebastian et al., 2016).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN4O2/c16-11-5-10(1-2-12(11)17)20-14(22)9-7-21(8-9)15(23)13-6-18-3-4-19-13/h1-6,9H,7-8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOVCSLAYMIGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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